CIS-3-(3,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID
CAS No.:
Cat. No.: VC13840671
Molecular Formula: C15H18O3
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18O3 |
|---|---|
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | (1S,3R)-3-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H18O3/c1-9-3-4-11(7-10(9)2)14(16)12-5-6-13(8-12)15(17)18/h3-4,7,12-13H,5-6,8H2,1-2H3,(H,17,18)/t12-,13+/m1/s1 |
| Standard InChI Key | BYAPPOMPFRZHTN-OLZOCXBDSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O)C |
| SMILES | CC1=C(C=C(C=C1)C(=O)C2CCC(C2)C(=O)O)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)C2CCC(C2)C(=O)O)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
CIS-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is defined by its IUPAC name (1S,3R)-3-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid, reflecting its absolute stereochemistry. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 732253-20-2 |
| Molecular Formula | |
| Molecular Weight | 246.30 g/mol |
| SMILES Notation | CC1=C(C=C(C=C1)C(=O)[C@@H]2CCC@@HC(=O)O)C |
| InChIKey | BYAPPOMPFRZHTN-OLZOCXBDSA-N |
The compound’s stereochemistry is critical for its reactivity, as the cis-orientation of the benzoyl and carboxylic acid groups on the cyclopentane ring creates a rigid spatial arrangement . X-ray crystallography of analogous structures suggests that this configuration enhances intramolecular hydrogen bonding, stabilizing the molecule in specific conformations .
Physicochemical Properties
Experimental data indicate a melting point range of 180–185°C and a calculated logP (octanol-water partition coefficient) of 2.1, suggesting moderate lipophilicity . The carboxylic acid group () confers pH-dependent solubility, with high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in aqueous media at neutral pH.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of CIS-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves enantioselective methods to control stereochemistry:
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Friedel-Crafts Acylation: A cyclopentane derivative undergoes acylation with 3,4-dimethylbenzoyl chloride in the presence of Lewis acids (e.g., ) to introduce the benzoyl group .
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Chiral Resolution: Racemic mixtures are resolved using chiral stationary phases in high-performance liquid chromatography (HPLC), yielding the desired (1S,3R)-enantiomer.
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Enzymatic Asymmetric Synthesis: Lipase-catalyzed ester hydrolysis has been explored to achieve >98% enantiomeric excess (ee) in preliminary studies .
Process Optimization Challenges
Industrial-scale production faces challenges in minimizing diastereomer formation during acylation. Computational modeling of transition states has identified optimal reaction temperatures (50–60°C) and solvent systems (toluene/) to suppress unwanted stereoisomers.
Applications in Pharmaceutical Research
Antibiotic and Antiviral Activity
In vitro screening against Staphylococcus aureus (ATCC 25923) revealed moderate bacteriostatic activity (MIC = 32 µg/mL), likely due to interference with bacterial membrane synthesis . Preliminary antiviral assays show 40% inhibition of influenza A (H1N1) replication at 50 µM, though mechanisms remain uncharacterized .
Comparative Analysis with Structural Analogs
The cyclopentane analog exhibits superior enzyme inhibition compared to cyclohexane derivatives, highlighting the role of ring strain in target binding .
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